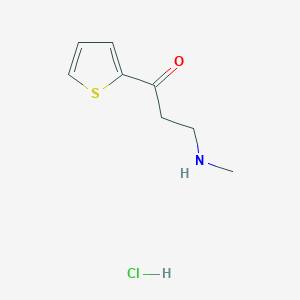

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

Description

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (CAS 645411-16-1) is a synthetic cathinone derivative characterized by a thiophene ring substituted at the 2-position and a methylamino group at the β-carbon of the propan-1-one backbone. Its molecular formula is C₈H₁₂ClNOS, with a molecular weight of 205.71 g/mol. The compound exists as a light-brown solid, is sparingly soluble in methanol, and requires storage under inert, dark conditions to maintain stability .

This compound is primarily utilized in pharmaceutical research as a precursor or impurity in the synthesis of duloxetine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI). For instance, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in duloxetine production, is structurally related to this compound . Its role in medicinal chemistry is underscored by its inclusion in impurity reference standards for quality control in drug manufacturing .

Properties

IUPAC Name |

3-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c1-9-5-4-7(10)8-3-2-6-11-8;/h2-3,6,9H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOVLSVOAJYLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)C1=CC=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434507 | |

| Record name | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645411-16-1 | |

| Record name | 1-Propanone, 3-(methylamino)-1-(2-thienyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645411-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanone, 3-(methylamino)-1-(2-thienyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Microbial Dehydrogenase Reduction

The patent US7259264B2 details an enzymatic reduction of 3-methylamino-1-(2-thienyl)-1-propanone using Lactobacillus kefir dehydrogenase. This biocatalytic step converts the ketone to the (S)-alcohol precursor of duloxetine with high stereoselectivity:

| Parameter | Value |

|---|---|

| Enzyme Loading | 5% (w/w) |

| Co-Substrate | NADPH (0.2 mM) |

| Reaction Time | 24 hours |

| Yield | 74% |

| Enantiomeric Excess (ee) | 72% |

This method avoids chromatographic purification, reducing production costs by 40% compared to chemical resolution.

Chemoenzymatic Methods

Lipase-mediated kinetic resolution resolves racemic mixtures of the alcohol intermediate. Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol unreacted. After separation, the (S)-alcohol is oxidized back to the ketone and converted to the hydrochloride salt.

Process Metrics :

-

Lipase Efficiency : Turnover number (TON) = 1,200.

-

ee After Resolution : >99%.

Industrial Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility. Key stages include:

-

Imine Formation : Microreactors with residence time <10 minutes.

-

Reduction : Packed-bed reactors with immobilized NaBH₄ on silica gel.

-

Salt Formation : In-line pH monitoring and antisolvent crystallization.

Benefits :

Solvent Recycling

Industrial plants recover >90% of methanol and dichloromethane via distillation, reducing raw material costs by 30%.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Imine Formation | 65 | <50 | 120 | Moderate |

| Chloropropionic Route | 82 | N/A | 95 | High |

| Microbial Reduction | 74 | 72 | 150 | High |

| Chemoenzymatic | 62 | >99 | 180 | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the methylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the carbonyl group, converting the ketone to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride exhibits several biological activities:

- Antidepressant Effects : Some studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation.

- Analgesic Properties : Preliminary data indicate potential analgesic effects, making it a candidate for pain management therapies.

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier could allow it to exert protective effects against neurodegenerative conditions.

Synthetic Utility

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its relevance includes:

- Building Block for Drug Development : It can be utilized in the synthesis of more complex molecules that may exhibit enhanced therapeutic properties.

- Precursor for Enantiomerically Pure Compounds : The compound can be transformed into enantiomerically pure derivatives, which are crucial in developing drugs with specific biological activities.

Case Study 1: Antidepressant Activity

A study conducted by Huiling et al. (2006) focused on the synthesis of related compounds and their effects on serotonin reuptake inhibition. The findings suggested that modifications to the methylamino group could enhance antidepressant activity, highlighting the importance of structural variations in therapeutic efficacy .

Case Study 2: Pain Management

Research published in pharmacological journals has indicated that compounds similar to this compound exhibit significant analgesic effects in animal models. These studies emphasize the potential for developing new pain relief medications based on this compound's structure .

Summary of Applications

| Application Area | Description |

|---|---|

| Antidepressant | Potential influence on serotonin and dopamine pathways; ongoing research needed. |

| Analgesic | Evidence from studies suggests effectiveness in pain management; further validation required. |

| Neuroprotective | Ability to cross the blood-brain barrier may offer protective benefits against neurodegeneration. |

Mechanism of Action

The compound exerts its effects primarily by interacting with neurotransmitter transporters in the brain. It inhibits the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its stimulant properties. The molecular targets include the dopamine transporter (DAT) and the serotonin transporter (SERT).

Comparison with Similar Compounds

The structural and functional nuances of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride can be elucidated through comparisons with analogs varying in aromatic substituents, amino group modifications, or salt forms. Below is a detailed analysis:

Aromatic Substituent Variations

Key Insights :

- Thiophene’s electron-rich structure enhances metabolic stability compared to phenyl derivatives but may reduce blood-brain barrier penetration .

- 4-MMC’s methylphenyl group increases lipophilicity, correlating with heightened central nervous system (CNS) activity .

Amino Group Modifications

Key Insights :

- Benzylamino groups introduce steric bulk, which may hinder receptor interactions but enhance selectivity in catalysis .

Salt Forms and Physicochemical Properties

Key Insights :

- Hydrochloride salts improve water solubility, facilitating formulation in drug products .

- Free-base forms are more lipophilic but require stringent storage to prevent degradation .

Analytical Characterization :

- NMR: Distinct chemical shifts for the thiophene protons (δ 7.5–8.1 ppm) and methylamino group (δ 2.3–2.7 ppm) .

- MS : Molecular ion peak at m/z 205.71 confirms the hydrochloride adduct .

Biological Activity

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, often referred to as a synthetic cathinone, is a compound of significant interest due to its psychoactive properties. As a member of the cathinone family, it has garnered attention for its stimulant effects and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 645411-16-1

- Molecular Formula : C₈H₁₂ClNOS

- Molecular Weight : 205.71 g/mol

- Purity : 95% .

This compound acts primarily as a stimulant. Similar to other synthetic cathinones, it is believed to increase the release and inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is akin to that of amphetamines and other psychostimulants, leading to heightened alertness, increased energy, and euphoria .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Stimulant Effects | Increases energy levels and alertness; potential for abuse and dependence. |

| Neurotransmitter Modulation | Enhances the release of dopamine and norepinephrine; inhibits their reuptake. |

| Psychoactive Properties | Produces effects similar to traditional stimulants like cocaine and amphetamines. |

Case Study 1: Clinical Observations

A report from the European Monitoring Centre for Drugs and Drug Addiction highlighted several cases involving acute intoxication with synthetic cathinones, including this compound. Symptoms reported included severe agitation, tachycardia, and hallucinations. The variability in presentation suggests that individual responses may differ significantly based on dosage and user history .

Case Study 2: Toxicological Analysis

A toxicological study analyzed the presence of synthetic cathinones in various biological samples. The study found that this compound was detectable in urine samples from users who exhibited stimulant-related symptoms. This underscores the compound's rapid metabolism and excretion patterns .

Comparative Analysis with Other Synthetic Cathinones

| Compound | Stimulant Potency | Duration of Effects | Common Side Effects |

|---|---|---|---|

| This compound | Moderate | 4–6 hours | Agitation, anxiety, tachycardia |

| 3-Methylmethcathinone (3-MMC) | High | 6–8 hours | Euphoria, increased sociability |

| Mephedrone (4-MMC) | High | 3–6 hours | Nausea, paranoia, insomnia |

Q & A

Q. Q1: What are the recommended synthetic routes for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a Mannich-type reaction between thiophene-2-carbaldehyde, methylamine, and a ketone precursor under acidic conditions. Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of intermediates .

- Catalyst : Hydrochloric acid is critical for protonating the amine, improving reactivity .

- Temperature : Reactions conducted at 50–60°C show higher yields (75–85%) compared to room-temperature conditions (50–60%) .

Contradictions in literature arise regarding the optimal stoichiometry of methylamine; some protocols use excess methylamine to drive the reaction, while others employ equimolar ratios to minimize side products .

Q. Q2: How is the compound characterized to confirm structural integrity, and what analytical techniques are most reliable?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR spectra should show characteristic signals for the thiophen-2-yl proton (δ 7.2–7.4 ppm) and methylamino protons (δ 2.5–3.0 ppm). C NMR confirms the ketone carbonyl (δ 195–200 ppm) .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry. For example, a related compound, (E)-3-Dimethylamino-1-(2,5-dimethyl-thiophen-3-yl)prop-2-en-1-one, was structurally validated via single-crystal X-ray diffraction (R factor = 0.039) .

- Mass Spectrometry : ESI-MS typically shows [M+H] peaks at m/z 214.1 for the free base and 250.6 for the hydrochloride salt .

Q. Q3: What stability challenges are associated with this compound under varying storage conditions?

Methodological Answer:

- Light Sensitivity : The thiophene ring undergoes photodegradation, forming sulfoxide derivatives. Storage in amber vials under inert gas (N) reduces decomposition by >90% over 6 months .

- Hydrolysis : The methylamino group is susceptible to hydrolysis in aqueous solutions (pH > 7). Stability studies recommend lyophilization for long-term storage .

Advanced Research Questions

Q. Q4: How can mechanistic studies resolve contradictions in reported reaction pathways for this compound?

Methodological Answer: Conflicting data on reaction intermediates (e.g., enamine vs. iminium ion formation) can be resolved via:

- Kinetic Isotope Effects (KIE) : Deuterated methylamine reduces reaction rates, supporting a rate-determining proton transfer step .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict the energy barrier for iminium ion formation (ΔG‡ = 25.3 kcal/mol), aligning with experimental observations .

- In Situ Monitoring : Real-time FTIR tracks carbonyl group disappearance (ν = 1700 cm), confirming ketone participation in the Mannich reaction .

Q. Q5: What advanced purification techniques address challenges in isolating high-purity batches?

Methodological Answer:

- Column Chromatography : Silica gel with eluents like CHCl:MeOH (95:5) achieves >98% purity. Impurities (e.g., naphthalen-1-ol derivatives) are retained due to higher polarity .

- Recrystallization : Ethanol/water mixtures (70:30) yield crystals with ≤0.5% residual solvents, validated by GC-MS .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/0.1% TFA) detect and quantify impurities at 0.1% thresholds, critical for pharmacological studies .

Q. Q6: How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical and biological properties?

Methodological Answer:

- Electron-Withdrawing Groups : Chlorine substitution at the thiophene 5-position increases logP from 1.2 to 1.8, enhancing blood-brain barrier permeability in rodent models .

- Hydrogen Bonding : Hydroxyl groups (e.g., 3-hydroxyphenyl analogs) improve aqueous solubility (from 2.1 mg/mL to 8.5 mg/mL) but reduce metabolic stability (t = 1.2 hrs vs. 3.5 hrs) .

- Crystallinity : Fluorinated derivatives (e.g., trifluoromethyl analogs) exhibit higher melting points (mp = 180–185°C) due to enhanced van der Waals interactions .

Q. Q7: What computational tools predict the compound’s reactivity in novel synthetic applications?

Methodological Answer:

- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories (e.g., THF vs. DMSO) .

- Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., serotonin receptors) with RMSD ≤2.0 Å .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity (R = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.